molecular formula C7H5ClF2N2O B1638366 2-Chloro-4,5-difluorobenzohydrazide CAS No. 438530-91-7

2-Chloro-4,5-difluorobenzohydrazide

Cat. No. B1638366
CAS RN: 438530-91-7
M. Wt: 206.58 g/mol
InChI Key: XAKGFHQWGBIABM-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluorobenzohydrazide is a chemical compound with the molecular formula C7H5ClF2N2O . It is an important intermediate in medicinal compounds and pesticides . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4,5-difluorobenzohydrazide is 206.58 . The InChI code for this compound is 1S/C7H5ClF2N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) .


Physical And Chemical Properties Analysis

2-Chloro-4,5-difluorobenzohydrazide is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Compounds

2-Chloro-4,5-difluorobenzohydrazide: is mentioned as an important intermediate in medicinal compounds. It’s used in the synthesis of various pharmaceuticals due to its chemical properties which can contribute to the efficacy of the final medicinal product .

Pesticides

This compound also serves as an intermediate in the production of pesticides. Its role in pesticide development is likely due to its potential reactivity with other substances, which can be harnessed to target pests .

Lanthanide Complexes

Lanthanide complexes involving 2-Chloro-4,5-difluorobenzohydrazide have been prepared and their crystal structures studied. These complexes can be used in various fields such as materials science and catalysis .

Safety and Hazards

The safety information for 2-Chloro-4,5-difluorobenzohydrazide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

2-chloro-4,5-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKGFHQWGBIABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261637
Record name 2-Chloro-4,5-difluorobenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluorobenzohydrazide

CAS RN

438530-91-7
Record name 2-Chloro-4,5-difluorobenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438530-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluorobenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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